![molecular formula C9H10Cl2 B1609649 1,3-Dichloro-5-isopropylbenzene CAS No. 65432-04-4](/img/structure/B1609649.png)
1,3-Dichloro-5-isopropylbenzene
Overview
Description
1,3-Dichloro-5-isopropylbenzene is a chemical compound that belongs to the family of chlorobenzenes. It is a colorless to pale yellow liquid with a strong odor, and its chemical formula is C9H10Cl2. This chemical compound has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Structural and Computational Analysis
1,3-Dichloro-5-isopropylbenzene has been studied in the context of molecular interactions and structures. For instance, the close contacts and intermolecular energies in the structures of related compounds like 1,3-diiodo-5-nitrobenzene, 1,3-dibromo-5-nitrobenzene, and 1,3-dichloro-5-nitrobenzene have been compared, highlighting the effect of halogen atom size on nonbonded interactions (Bosch, E., Bowling, N. P., & Speetzen, E. D., 2022).
Catalysis and Chemical Reactions
1,3-Dichloro-5-isopropylbenzene is relevant in catalysis and various chemical reactions. For instance, studies have shown its role in the highly selective separation of isopropylbenzene and α-methylstyrene via vapor- and liquid-phase adsorptions (Zhu, W., Li, E., & Huang, F., 2021). Additionally, its oxidation has been mediated at low temperatures using catalysts like NHPI/Fe(acac)3/Phen (Kuznetsova, N. et al., 2021).
Material Synthesis and Characterization
In material science, 1,3-Dichloro-5-isopropylbenzene plays a role in the synthesis and characterization of various materials. For example, the synthesis of hierarchically structured zeolites with variable Si/Al ratios has been explored using this compound (He, X. et al., 2016).
Process Optimization
The compound is also used in process optimization. Studies have focused on optimizing the structure and energy of processes like the phenol and acetone separation process using isopropylbenzene as an entrainer (Romanova, N. A., & Leontiev, V. S., 2017).
Vibrational Energy Study
Research has been conducted on controlling vibrational energy flow in liquid alkylbenzenes, including isopropylbenzene, using ultrafast infrared Raman spectroscopy (Pein, B., Sun, Y., & Dlott, D., 2013).
properties
IUPAC Name |
1,3-dichloro-5-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZALJWFYGLWQEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431538 | |
Record name | 1,3-Dichloro-5-isopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-isopropylbenzene | |
CAS RN |
65432-04-4 | |
Record name | 1,3-Dichloro-5-isopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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